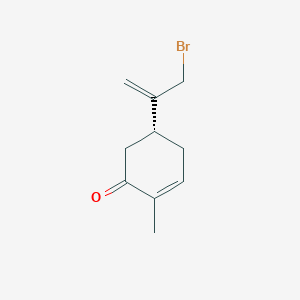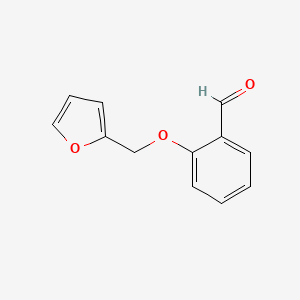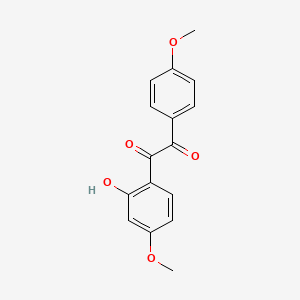
(5R)-5-(3-bromoprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-5-(3-bromoprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one is an organic compound with a complex structure that includes a brominated alkene and a substituted cyclohexenone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(3-bromoprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable alkene followed by cyclization and functional group modifications. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as distillation or chromatography. The choice of solvents, catalysts, and purification methods can significantly impact the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5R)-5-(3-bromoprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5R)-5-(3-bromoprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be explored for its potential pharmacological properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity makes it a valuable building block for various applications.
Mécanisme D'action
The mechanism by which (5R)-5-(3-bromoprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5R)-5-(3-chloroprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one
- (5R)-5-(3-fluoroprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one
- (5R)-5-(3-iodoprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one
Uniqueness
Compared to similar compounds, (5R)-5-(3-bromoprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Propriétés
| 75107-34-5 | |
Formule moléculaire |
C10H13BrO |
Poids moléculaire |
229.11 g/mol |
Nom IUPAC |
(5R)-5-(3-bromoprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H13BrO/c1-7-3-4-9(5-10(7)12)8(2)6-11/h3,9H,2,4-6H2,1H3/t9-/m1/s1 |
Clé InChI |
GYCXMERBRMIIAU-SECBINFHSA-N |
SMILES isomérique |
CC1=CC[C@H](CC1=O)C(=C)CBr |
SMILES canonique |
CC1=CCC(CC1=O)C(=C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14449220.png)
![N-(4'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449224.png)
